molecular formula C15H10F2O4 B6408289 6-Fluoro-2-(2-fluoro-4-methoxycarbonylphenyl)benzoic acid CAS No. 1261982-31-3

6-Fluoro-2-(2-fluoro-4-methoxycarbonylphenyl)benzoic acid

Cat. No.: B6408289
CAS No.: 1261982-31-3
M. Wt: 292.23 g/mol
InChI Key: JVBPEAUYNVZXPJ-UHFFFAOYSA-N
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Description

6-Fluoro-2-(2-fluoro-4-methoxycarbonylphenyl)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of two fluorine atoms and a methoxycarbonyl group attached to the benzene ring

Properties

IUPAC Name

2-fluoro-6-(2-fluoro-4-methoxycarbonylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F2O4/c1-21-15(20)8-5-6-9(12(17)7-8)10-3-2-4-11(16)13(10)14(18)19/h2-7H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVBPEAUYNVZXPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C2=C(C(=CC=C2)F)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00691437
Record name 2',3-Difluoro-4'-(methoxycarbonyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00691437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261982-31-3
Record name 2',3-Difluoro-4'-(methoxycarbonyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00691437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-2-(2-fluoro-4-methoxycarbonylphenyl)benzoic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran or dimethylformamide. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial production often employs automated systems to control reaction parameters and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2-(2-fluoro-4-methoxycarbonylphenyl)benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The fluorine atoms and methoxycarbonyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydride or organolithium compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

6-Fluoro-2-(2-fluoro-4-methoxycarbonylphenyl)benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-Fluoro-2-(2-fluoro-4-methoxycarbonylphenyl)benzoic acid involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The fluorine atoms enhance the compound’s binding affinity and metabolic stability, making it a valuable candidate for drug development.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-4-methoxycarbonylphenylboronic acid: This compound shares a similar structure but contains a boronic acid group instead of a carboxylic acid group.

    6-Chloro-2-(2-fluoro-4-methoxycarbonylphenyl)benzoic acid: This compound has a chlorine atom instead of a fluorine atom at the 6-position.

Uniqueness

6-Fluoro-2-(2-fluoro-4-methoxycarbonylphenyl)benzoic acid is unique due to the presence of two fluorine atoms, which can significantly influence its chemical properties and biological activity. The methoxycarbonyl group also adds to its versatility in synthetic applications.

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